N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d]thiazole ring, a cyano group, and a pyridin-4-ylmethyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular properties . They have shown inhibitory potency against Mycobacterium tuberculosis , suggesting that the bacterium could be a potential target .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to inhibitory effects . The interaction usually involves the formation of a complex between the compound and its target, which can disrupt the normal functioning of the target and lead to the observed effects .
Biochemical Pathways
It is known that benzothiazole derivatives can interfere with the normal functioning of their targets, which can disrupt various biochemical pathways . The downstream effects of this disruption can vary depending on the specific target and the pathway involved .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may have good bioavailability. The specific impact of these properties on the compound’s bioavailability would need to be determined through further studies.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may have a bactericidal or bacteriostatic effect on Mycobacterium tuberculosis.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzothiazole derivatives
Preparation Methods
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the pyridin-4-ylmethyl group: This step involves the reaction of the intermediate compound with pyridin-4-ylmethyl chloride in the presence of a base.
Final coupling reaction: The final product is obtained by coupling the intermediate with 4-cyanobenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon .
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). .
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used in molecular docking studies to understand its interaction with various biological targets, aiding in the design of more potent and selective inhibitors .
Comparison with Similar Compounds
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their structural features and specific biological activities.
Benzo[d]thiazole-2-thiol derivatives: These compounds have shown antibacterial and antifungal activities, highlighting the diverse biological potential of benzothiazole derivatives.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds have been investigated for their anticancer properties, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c1-14-2-7-18(23)20-19(14)26-22(29-20)27(13-16-8-10-25-11-9-16)21(28)17-5-3-15(12-24)4-6-17/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHLMTFDDHSNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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